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Compound of Interest

Compound Name: Methyl (3r)-3-hydroxyheptanoate

CAS No.: 109053-87-4

Cat. No.: B3080704 Get Quote

Executive Summary & Significance
Methyl (3R)-3-hydroxyheptanoate (CAS: 15889-95-9 for racemic; specific R-isomer analogs

often derived from biological sources) is a pivotal chiral building block and a volatile marker

often associated with the depolymerization of medium-chain-length polyhydroxyalkanoates

(mcl-PHAs). Its structural integrity—defined by the

-hydroxy ester motif—makes it a critical intermediate in the synthesis of pheromones,
antibiotics, and biodegradable polymer precursors.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for the molecule. Unlike

generic databases, we focus here on the causality of the signals—why they appear where they

do and how to use them for definitive structural validation.

Synthesis & Isolation Workflow
To obtain high-purity Methyl (3R)-3-hydroxyheptanoate, the most robust route involves the

acid-catalyzed methanolysis of poly(3-hydroxyheptanoate) or co-polymers containing 3-

hydroxyheptanoate units produced by Pseudomonas strains. This biological route guarantees

the (3R) stereochemistry, which is difficult to achieve via standard Reformatsky reactions

without subsequent chiral resolution.

Experimental Protocol: Transesterification
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Lyophilization: Dry the biomass or purified PHA polymer (500 mg) strictly to remove water,

which competes with methanol.

Reaction: Suspend polymer in a mixture of chloroform (2 mL) and methanol containing 3%

(v/v) concentrated sulfuric acid (2 mL).

Reflux: Heat at 100°C for 140 minutes in a sealed pressure tube. Mechanism: Acid-activated

carbonyl allows nucleophilic attack by methanol, cleaving the ester backbone while

preserving the C3 chiral center.

Work-up: Add 1 mL water to induce phase separation. The chloroform layer contains the

methyl esters.

Purification: Dry organic phase over

and filter.
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Figure 1: Acid-catalyzed depolymerization workflow to isolate the target methyl ester from PHA

biopolymers.

Mass Spectrometry (GC-MS)
The mass spectrum of methyl 3-hydroxy fatty acids is distinct and dominated by fragmentation

proximal to the hydroxyl group.

Fragmentation Logic
The molecular ion (
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) for Methyl 3-hydroxyheptanoate (

, MW 160.2) is often weak or absent due to rapid dehydration or cleavage.

Base Peak (m/z 103): This is the diagnostic peak for all methyl 3-hydroxy esters.[1] It arises

from

-cleavage between C3 and C4.

Mechanism: The bond between the carbinol carbon (C3) and the alkyl tail (C4) breaks,

leaving the resonance-stabilized ion:

Key Ion Table
m/z Intensity

Fragment
Assignment

Mechanistic Origin

103 100% (Base)

-cleavage (C3-C4

bond rupture).

Diagnostic for 3-OH

methyl esters.

129 ~5-10%
Loss of methoxy

group from ester.

142 ~2-5%

Dehydration (loss of

water), often followed

by alkene migration.

74 ~20-30%

McLafferty

rearrangement of the

ester moiety (less

dominant than m/z

103).

43 ~40%
Propyl fragment from

the alkyl tail (C5-C7).

Fragmentation Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/figure/Mass-spectrum-and-fragmentation-pattern-of-3-hydroxy-tetradecanoic-acid-methyl-ester-at_fig4_265787342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
m/z 160

Base Peak
m/z 103

[MeOOC-CH2-CH=OH]+

 α-Cleavage (C3-C4)

Alkyl Radical
(C4H9•)

 Neutral Loss

Dehydration
m/z 142

[M - H2O]+

 Thermal/EI Loss

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of the carbon skeleton and oxidation state. The data below

assumes

solvent.[2]

NMR (400 MHz, )
The hallmark of this spectrum is the diastereotopic nature of the

-protons (H2) and the shift of the

-proton (H3).
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

4.00 - 4.06 Multiplet (m) 1H
H3 (

-CH)

Deshielded by -

OH and ester

group proximity.

Chiral center.

3.71 Singlet (s) 3H OMe

Characteristic

methyl ester

singlet.

2.52
dd (

Hz)
1H H2a

Diastereotopic

-proton.

2.41
dd (

Hz)
1H H2b

Diastereotopic

-proton. Splitting

differs from H2a

due to chiral

environment.

2.8 - 3.0 Broad (br) 1H -OH

Hydroxyl proton

(shift varies with

concentration/H-

bonding).[3]

1.30 - 1.55 Multiplet 6H H4, H5, H6

Methylene

envelope of the

heptanoate

chain.

0.90 Triplet (t) 3H H7
Terminal methyl

group.

Critical Interpretation Note: The

-protons (C2) are not equivalent because they are adjacent to a chiral center (C3). They appear
as an ABX system (with H3), resulting in two distinct doublets of doublets (dd).
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NMR (100 MHz, )
Shift (

ppm)
Assignment Notes

173.5 C1 (C=O) Typical ester carbonyl.

68.1 C3 (CH-OH)
Diagnostic for secondary

alcohol.

51.8 OMe Methyl ester carbon.

41.1
C2 (

-CH2)

Shifted downfield due to

carbonyl.

36.3 C4
Methylene adjacent to chiral

center.

27.6 C5 Bulk chain methylene.

22.6 C6 Bulk chain methylene.

14.0 C7 Terminal methyl.

Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group confirmation.

3400–3500 cm

(Broad): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding.
In dilute solution, this may sharpen.

2950, 2930, 2860 cm

: C-H stretching (aliphatic chain).

1735–1745 cm

(Strong): C=O stretching (Ester). This is the sharpest, most intense peak in the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1170–1200 cm

: C-O-C stretching (Ester linkage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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